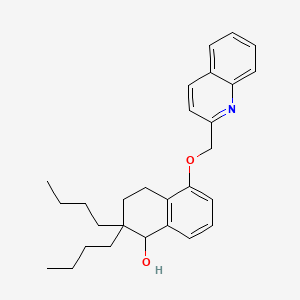
2,2-Dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol
Descripción general
Descripción
FR 110302 is a potent inhibitor of the enzyme arachidonate 5-lipoxygenase. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various immune and respiratory diseases. The compound was initially developed by Fujisawa Pharmaceutical Co., Ltd. and has shown significant potential in treating conditions such as asthma and other respiratory diseases .
Métodos De Preparación
The synthesis of FR 110302 involves several key steps:
Alkylation: The process begins with the alkylation of 5-methoxytetralone using n-butyl iodide in the presence of lithium diisopropylamide in dimethoxyethane.
Ether Formation: The phenol derivative is then converted to an ether by treatment with 2-(chloromethyl)quinoline and potassium carbonate.
Resolution: The racemic alcohol is resolved into its enantiomers by esterification with (S)-O-methylmandeloyl chloride, followed by chromatographic separation of the diastereomeric mixture.
Análisis De Reacciones Químicas
FR 110302 primarily undergoes the following types of reactions:
Reduction: The reduction of the ketone group in the synthetic route is a key step in the preparation of the compound.
Common reagents used in these reactions include lithium diisopropylamide, aluminum bromide, potassium carbonate, sodium borohydride, and (S)-O-methylmandeloyl chloride . The major products formed from these reactions are the intermediate compounds leading to the final product, FR 110302 .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
FR 110302 exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, FR 110302 reduces the production of leukotrienes, thereby attenuating inflammation and associated symptoms in conditions such as asthma .
Comparación Con Compuestos Similares
FR 110302 is unique in its potent inhibitory activity against arachidonate 5-lipoxygenase. Similar compounds include other 5-lipoxygenase inhibitors such as zileuton and MK-886. FR 110302 stands out due to its non-redox type inhibition and its high potency, with nanomolar IC50 values in both rat and human models .
List of Similar Compounds:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets the 5-lipoxygenase-activating protein.
FR 110302’s unique mechanism and high potency make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
119256-94-9 |
|---|---|
Fórmula molecular |
C28H35NO2 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
2,2-dibutyl-5-(quinolin-2-ylmethoxy)-3,4-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C28H35NO2/c1-3-5-17-28(18-6-4-2)19-16-23-24(27(28)30)11-9-13-26(23)31-20-22-15-14-21-10-7-8-12-25(21)29-22/h7-15,27,30H,3-6,16-20H2,1-2H3 |
Clave InChI |
PVZFWDHLBCYJIY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1(CCC2=C([C@H]1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
SMILES |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
SMILES canónico |
CCCCC1(CCC2=C(C1O)C=CC=C2OCC3=NC4=CC=CC=C4C=C3)CCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,2-dibutyl-5-(2-quinolylmethoxy)-1,2,3,4-tetrahydro-1-naphthol FR 110302 FR-110302 FR110302 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

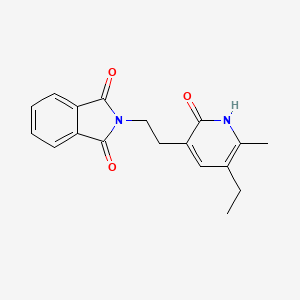
![Sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate](/img/structure/B1673919.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

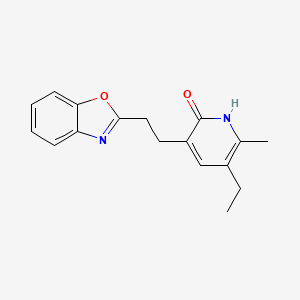
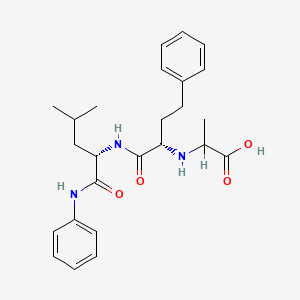
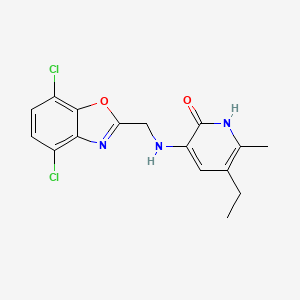
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)
![3-[N-[(5-Ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B1673933.png)
![(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid](/img/structure/B1673936.png)
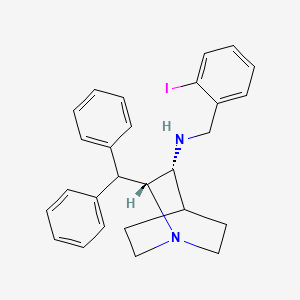
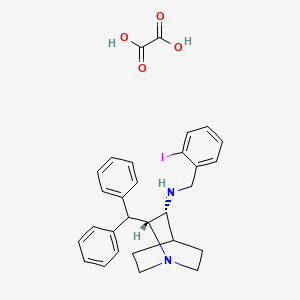
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)